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molecular formula C9H4O5 B047765 Trimellitic anhydride CAS No. 552-30-7

Trimellitic anhydride

Cat. No. B047765
M. Wt: 192.12 g/mol
InChI Key: SRPWOOOHEPICQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04269750

Procedure details

275 g of a polyester of 1.0 mol of terephthalic acid, 0.38 mol of glycerol and 0.72 mol of glycol having a hydroxyl group content of about 6.0% by weight and catalytic quantities of lead acetate and butyl titanate at 150° C. After a final condensation for from 4 to 6 hours at from 200° to 220° C., 2724 g of a clear, pale reddish brown, brittle, solid resin having a resin content of 90.3% (according to DIN) and a viscosity of 22 070 mPa s as determined in a 50% solution of γ-butyrolactone at 20° C. are obtained.
[Compound]
Name
polyester
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.38 mol
Type
reactant
Reaction Step Three
[Compound]
Name
glycol
Quantity
0.72 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH:13][CH2:14]C(CO)O.C([O-])(=O)C.[Pb+2].C([O-])(=O)C.C1(=O)OCCC1>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]>[CH:9]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]2[C:14]([O:11][C:1](=[O:12])[C:2]=2[CH:10]=1)=[O:13] |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
polyester
Quantity
275 g
Type
reactant
Smiles
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Three
Name
Quantity
0.38 mol
Type
reactant
Smiles
OCC(O)CO
Step Four
Name
glycol
Quantity
0.72 mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
Step Six
Name
22
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCO1)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 150° C
CUSTOM
Type
CUSTOM
Details
After a final condensation for from 4 to 6 hours at from 200° to 220° C., 2724 g of a clear, pale reddish brown, brittle, solid resin
Duration
5 (± 1) h
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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